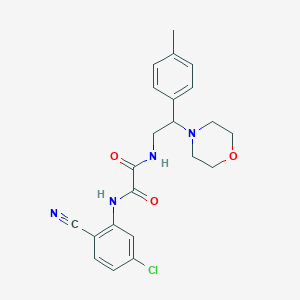

5-(benzylamino)-2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)oxazole-4-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

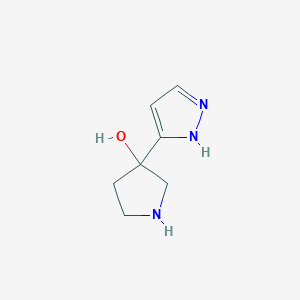

5-(benzylamino)-2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C26H22N4O3S and its molecular weight is 470.55. The purity is usually 95%.

BenchChem offers high-quality 5-(benzylamino)-2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)oxazole-4-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(benzylamino)-2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)oxazole-4-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Reactivity and Chemical Transformations

The chemical compound 5-(benzylamino)-2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)oxazole-4-carbonitrile, while not directly mentioned in the searched papers, appears to be related to a broader class of compounds involving complex organic reactions and synthesis processes. Studies on similar compounds provide insights into their potential applications in scientific research, particularly in organic synthesis and the development of new materials or pharmaceuticals.

Synthesis and Nucleophilic Reactions : One research avenue involves the exploration of nucleophilic reactions with cyanide to produce highly reactive intermediates for further chemical transformations. For instance, the dicyanation of 1,4-diaminoanthraquinones under specific conditions leads to the formation of compounds with multiple cyano groups, which are highly reactive towards nucleophiles. This process can yield a variety of heterocyclic compounds through ring formation (Adam & Winkler, 1983).

Generation of Heterocyclic Compounds : The one-step synthesis of 4-arylaminoquinazoline-2-carbonitriles demonstrates the utility of related compounds in generating new heterocyclic structures, which are of significant interest in pharmaceutical research for their potential biological activities (El-Shaieb et al., 2009).

Applications in Agriculture : The synthesis of new partially hydrogenated isoquinolines and their evaluation as insecticides against agricultural pests highlight the potential of these compounds in developing new agrochemicals. These studies show that specific derivatives can exhibit significant toxicological activity against pests, suggesting a role in pest management strategies (Bakhite et al., 2022).

Rhodium-Catalyzed Reactions : The synthesis of highly functionalized 4-bromo-1,2-dihydroisoquinolines via rhodium-catalyzed reactions demonstrates advanced synthetic techniques for constructing complex molecules. Such processes are crucial for the development of novel compounds with potential applications in medicinal chemistry and material science (He et al., 2016).

Antimicrobial Activity : Novel synthetic routes to derivatives involving 1,2,3,4-tetrahydroisoquinoline and their evaluation for antimicrobial activity underline the importance of such compounds in the search for new antibacterial and antifungal agents. The ability to synthesize diverse derivatives allows for extensive biological screening and potential therapeutic applications (Rao et al., 2020).

properties

IUPAC Name |

5-(benzylamino)-2-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N4O3S/c27-16-24-26(28-17-19-6-2-1-3-7-19)33-25(29-24)21-10-12-23(13-11-21)34(31,32)30-15-14-20-8-4-5-9-22(20)18-30/h1-13,28H,14-15,17-18H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJQJWXNMBVYBHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C4=NC(=C(O4)NCC5=CC=CC=C5)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(benzylamino)-2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)oxazole-4-carbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-Methylpropane-2-sulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B2627068.png)

![N-([2,2'-bifuran]-5-ylmethyl)-3-phenylpropanamide](/img/structure/B2627075.png)

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoline-6-carboxamide](/img/structure/B2627078.png)

![N-(3-chlorophenyl)-2-((6-(hydroxymethyl)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2627083.png)

![2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2627084.png)

![1-[4-[(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2627086.png)

![(5,6-Dihydro-1,4-dioxin-2-yl)(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2627089.png)